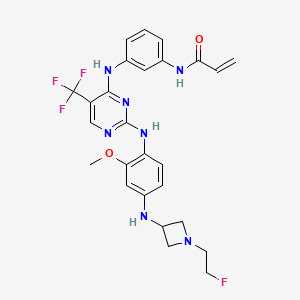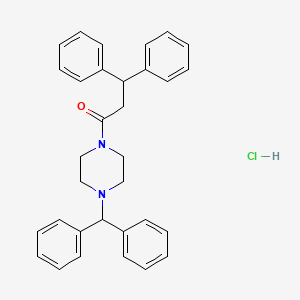
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
描述
The compound appears to be a complex organic molecule with several functional groups, including an azetidine ring, a pyrimidine ring, and an acrylamide group. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the azetidine and pyrimidine rings, followed by the introduction of the various substituents.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring, for example, is a three-membered ring with one nitrogen atom, which would impart some strain on the molecule and could affect its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the presence of the acrylamide group suggests that it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could affect its solubility and distribution in the body if it’s used as a drug.科学研究应用
Fluorescence Binding Studies
- Research on similar compounds has been conducted, such as the investigation of fluorescence binding with bovine serum albumin (BSA) using p-hydroxycinnamic acid amides. These studies involve understanding the interactions of compounds with BSA through fluorescence and UV–vis spectral studies, which could be relevant for the compound (Meng et al., 2012).
Cytotoxicity Studies
- Synthesis, Characterization, and Cytotoxicity of New Pyrimidine Derivatives: Similar compounds have been synthesized and screened for in vitro cytotoxic activity, which provides insights into the potential cytotoxic properties of the compound (Hassan et al., 2014).
Imaging Agent in Parkinson's Disease
- A compound similar to the one has been synthesized for use as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting its potential application in neurodegenerative disease research (Wang et al., 2017).
Antiviral Activity Studies
- Synthesis of novel pyrimidine and fused pyrimidine derivatives has been done to investigate their antiviral activity, particularly against avian influenza (H5N1) virus. This could imply the relevance of the target compound in antiviral research (Mahmoud et al., 2011).
Electrophoresis and Quality Control Studies
- The target compound may be relevant in the field of electrophoresis and quality control of pharmaceutical substances, as shown by studies on related compounds (Ye et al., 2012).
Anticancer Activity
- Novel derivatives of a similar structural class have been synthesized and tested for antioxidant and anticancer activities, indicating the possible application of the compound in cancer research (Tumosienė et al., 2020).
Anti-angiogenic and DNA Cleavage Studies
- Some new pyrimidine-azitidinone analogues have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting a potential application in anticancer therapy (Chandrashekaraiah et al., 2014).
安全和危害
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
未来方向
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of this specific compound could vary. For more detailed and accurate information, further research and experimentation would be needed.
属性
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)



![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

